2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

Catalog No.
S594506
CAS No.
2846-77-7
M.F
C6H9ClN4O
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

CAS Number

2846-77-7

Product Name

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

IUPAC Name

2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C6H9ClN4O/c7-4-3-5(9-1-2-12)11-6(8)10-4/h3,12H,1-2H2,(H3,8,9,10,11)

InChI Key

HCFWGTJOPSZOLK-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1Cl)N)NCCO

Synonyms

2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol, NSC77427

Canonical SMILES

C1=C(N=C(N=C1Cl)N)NCCO

Proteomics Research

Scientific Field: Biochemistry and Molecular Biology Application Summary: This compound is utilized in proteomics research to study protein interactions and functions. Methods of Application:

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: Acts as a building block in the synthesis of various organic compounds. Methods of Application:

Pharmacology

Scientific Field: Pharmacological Research Application Summary: Investigated for its potential role in drug development and medicinal chemistry. Methods of Application:

Agrochemicals

Scientific Field: Agricultural Chemistry Application Summary: Explored for its use in the development of new agrochemicals. Methods of Application:

Dyestuff Production

Scientific Field: Industrial Chemistry Application Summary: Potential application in the synthesis of dyes and pigments. Methods of Application:

Medicinal Chemistry

Scientific Field: Drug Discovery and Development Application Summary: Integral in the design of new medicinal compounds with therapeutic potential. Methods of Application:

Nanotechnology

Scientific Field: Nanoscience and Nanotechnology Application Summary: This compound is explored for its potential to create novel nanomaterials. Methods of Application:

Neuropharmacology

Scientific Field: Neuroscience and Pharmacology Application Summary: Investigated for its effects on the central nervous system and potential therapeutic applications. Methods of Application:

Environmental Chemistry

Scientific Field: Environmental Science Application Summary: Used in the analysis of environmental pollutants and the development of remediation strategies. Methods of Application:

Catalysis Research

Scientific Field: Physical Chemistry Application Summary: Applied in the study of catalytic processes to improve reaction efficiencies. Methods of Application:

Material Science

Scientific Field: Material Science and Engineering Application Summary: Explored for its role in the development of advanced materials with unique properties. Methods of Application:

Biotechnology

Scientific Field: Biotechnology Application Summary: Utilized in biotechnological applications, including enzyme design and genetic engineering. Methods of Application:

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol is a chemical compound with the molecular formula C6H9ClN4O and a molecular weight of approximately 188.62 g/mol. This compound features a pyrimidine ring substituted with an amino group and a hydroxyl group, making it a derivative of pyrimidine, which is a six-membered heterocyclic aromatic ring containing nitrogen atoms. The presence of both amino and hydroxyl functional groups allows for diverse reactivity and interactions in biological systems.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to derivatives such as 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]acetaldehyde.
  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in more saturated derivatives.
  • Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of various substituted derivatives depending on the electrophile used.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride
  • Electrophiles for Substitution: Alkyl halides, acyl chlorides.

The synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol typically involves the reaction of 2-amino-4,6-dichloropyrimidine with ethanolamine. This reaction is usually carried out under reflux conditions in the presence of bases such as sodium carbonate or potassium carbonate. The process follows a nucleophilic substitution mechanism where the ethanolamine displaces one of the chlorine atoms on the pyrimidine ring .

Industrial Production

In industrial settings, production methods mirror laboratory synthesis but are optimized for larger scale operations. Continuous flow reactors and automated systems enhance efficiency and safety, ensuring high yield and purity of the final product.

The compound has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential therapeutic effects, particularly in anticancer and antimicrobial research.
  • Medicine: Explored for its efficacy in drug development due to its unique structural properties.
  • Industry: Utilized in developing new materials with specific desired properties .

Several compounds share structural similarities with 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol:

Compound NameStructure FeaturesSimilarityUnique Features
2-Amino-4-chloropyrimidineChlorinated pyrimidine derivativeHighPrecursor in the synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
2-Amino-6-chloropyrimidineContains amino group on chlorinated pyrimidineHighSimilar reactivity but lacks hydroxyl functionality
5-Cyano-N-(2-chloropyrimidin-4-yl)-N-(5-cyano-pyrimidin)Contains cyano groupsModeratePotentially enhanced bioactivity due to cyano groups

Uniqueness

The uniqueness of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol lies in its combination of amino and hydroxyl functional groups, which enables it to participate in a wide range of

XLogP3

0.4

Other CAS

2846-77-7

Wikipedia

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethan-1-ol

Dates

Modify: 2023-08-15

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